9-(B-D-Galactopyranose)-nonanoic acid
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Overview
Description
9-(B-D-Galactopyranose)-nonanoic acid is a compound that combines a nonanoic acid chain with a B-D-galactopyranose moiety. This unique structure allows it to exhibit properties of both fatty acids and carbohydrates, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(B-D-Galactopyranose)-nonanoic acid typically involves the conjugation of a nonanoic acid derivative with a B-D-galactopyranose unit. This can be achieved through various chemical reactions, including esterification and glycosylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the purification of the final product through techniques such as chromatography and crystallization to ensure high purity and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonanoic acid chain, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl groups on the B-D-galactopyranose unit can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted galactopyranose derivatives .
Scientific Research Applications
9-(B-D-Galactopyranose)-nonanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the interactions between fatty acids and carbohydrates.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Mechanism of Action
The mechanism of action of 9-(B-D-Galactopyranose)-nonanoic acid involves its interaction with specific molecular targets and pathways. The B-D-galactopyranose unit can bind to carbohydrate receptors, while the nonanoic acid chain can interact with lipid membranes. These interactions can influence cellular processes such as signal transduction, energy metabolism, and membrane fluidity .
Comparison with Similar Compounds
Phenyl-β-D-galactopyranoside: Similar in structure but with a phenyl group instead of a nonanoic acid chain.
β-D-glucopyranoside derivatives: These compounds have a glucose moiety instead of galactose.
Uniqueness: 9-(B-D-Galactopyranose)-nonanoic acid is unique due to its combination of a fatty acid and a carbohydrate, which allows it to exhibit properties of both classes of compounds. This dual functionality makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C15H28O8 |
---|---|
Molecular Weight |
336.38 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]nonanoic acid |
InChI |
InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(22,23-10)8-6-4-2-1-3-5-7-11(17)18/h10,12-14,16,19-22H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15-/m1/s1 |
InChI Key |
IFQDVDBDMQLILK-BGNCJLHMSA-N |
Isomeric SMILES |
C(CCCC[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)CCCC(=O)O |
Canonical SMILES |
C(CCCCC1(C(C(C(C(O1)CO)O)O)O)O)CCCC(=O)O |
Origin of Product |
United States |
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